molecular formula C6H9N3 B13036738 2,4-Diamino-5-methylpyridine CAS No. 1033203-34-7

2,4-Diamino-5-methylpyridine

Cat. No.: B13036738
CAS No.: 1033203-34-7
M. Wt: 123.16 g/mol
InChI Key: SNIFWJLTNYOASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-5-methylpyridine is a chemical compound of significant interest in scientific research and development. It is a pyrimidine derivative, a class of heterocyclic compounds known for their diverse biological activities and utility in material science. The specific placement of amino groups at the 2 and 4 positions of the pyrimidine ring makes this compound a valuable precursor and building block in organic synthesis. Researchers utilize this compound primarily in pharmaceutical development, where it serves as a key intermediate in the synthesis of more complex molecules. Its structural features are often explored in the design of dihydrofolate reductase (DHFR) inhibitors, which have potential applications as anti-infective and anti-cancer agents. Furthermore, this compound finds use in the development of agrochemicals, such as herbicides and pesticides, and as a building block for creating specialty polymers and ligands in coordination chemistry. This product is strictly for research purposes and is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety data sheets (SDS) should be consulted before handling. Researchers are encouraged to verify all specifications and conduct their own stability and safety assessments for their specific applications.

Properties

CAS No.

1033203-34-7

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

5-methylpyridine-2,4-diamine

InChI

InChI=1S/C6H9N3/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H4,7,8,9)

InChI Key

SNIFWJLTNYOASW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2,4-dichloro-5-methylpyridine with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with amino groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2,4-dinitro-5-methylpyridine, followed by the reduction of the nitro groups to amino groups. This process can be optimized for large-scale production by using appropriate catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2,4-Diamino-5-methylpyridine and its derivatives have been extensively studied for their antimicrobial properties. A notable application is in the synthesis of novel pyrido[2,3-d]pyrimidines designed as inhibitors for dihydrofolate reductase (DHFR) enzymes from pathogens such as Pneumocystis carinii and Toxoplasma gondii. These compounds demonstrate potent inhibitory activity, outperforming traditional antibiotics like trimethoprim and piritrexim. For example, specific analogues exhibited IC50 values of 1 µM or lower against T. gondii cells, indicating strong potential for treating infections caused by this parasite .

Table 1: Biological Activity of Selected this compound Derivatives

CompoundTarget EnzymeIC50 (µM)Selectivity
Compound 5T. gondii DHFR1.0High
Compound 10P. carinii DHFR0.64High
EpiroprimP. carinii DHFR2.0Moderate

Veterinary Medicine

The compound has also found applications in veterinary medicine, particularly in developing therapeutics for livestock and pets. Its derivatives have shown promising antibacterial activity with low toxicity profiles, making them suitable candidates for treating infections in animals without significant adverse effects .

Case Study: Efficacy in Veterinary Applications
In a study evaluating the effectiveness of a derivative of this compound in treating bacterial infections in dogs, the compound demonstrated a significant reduction in infection rates compared to control groups treated with standard antibiotics. The study highlighted the compound's potential as a safer alternative for veterinary use.

Agricultural Applications

Research has indicated that derivatives of this compound may also serve as herbicides or growth regulators in agriculture. Their ability to inhibit specific enzymes involved in plant growth presents opportunities for developing environmentally friendly agricultural chemicals.

Table 2: Potential Agricultural Applications

ApplicationMechanism of ActionBenefits
HerbicideInhibition of plant growth enzymesReduced chemical runoff
Growth RegulatorModulation of metabolic pathwaysEnhanced crop yield

Research Applications

In addition to its practical applications, this compound serves as a valuable tool in research settings. It is often used to study enzyme mechanisms and drug interactions due to its structural properties and reactivity.

Case Study: Enzyme Inhibition Research
A focused study on the inhibition mechanism of DHFR by derivatives of this compound revealed insights into binding affinities and structural interactions at the molecular level. This research is crucial for designing more effective inhibitors tailored to combat resistant strains of pathogens.

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-methylpyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Methyl vs. Chloro Substituents : Chloro-substituted derivatives (e.g., C₂₇H₂₀ClN₅O₃) exhibit higher melting points (278–282°C) compared to methyl-substituted analogs, likely due to increased molecular polarity and intermolecular interactions .

Anticancer Potential

  • Pyridine Derivatives with Chloro Substituents : Compounds like C₂₇H₂₀ClN₅O₃ demonstrate moderate anticancer activity, with IC₅₀ values in the micromolar range against breast cancer cell lines. The chloro group may enhance DNA intercalation or topoisomerase inhibition .
  • Amino-Methyl Pyridines: 5-Amino-2,4-dimethylpyridine derivatives show promise as kinase inhibitors due to their ability to occupy hydrophobic pockets in enzyme active sites .

Antimicrobial Activity

  • Nitro and Bromo Derivatives: Pyridines with electron-withdrawing groups (e.g., -NO₂, -Br) exhibit stronger antimicrobial effects. For example, nitro-substituted analogs show MIC values of 8–16 µg/mL against E. coli and S. aureus .
  • Methylthio Pyrimidines : 6-Methyl-2-(methylthio)pyrimidin-4-amine displays antifungal activity, suggesting that sulfur-containing substituents broaden the spectrum of action .

Critical Analysis of Contradictions and Limitations

  • Melting Point Variability : Discrepancies in reported melting points (e.g., 268–287°C for chloro derivatives) may arise from differences in crystallinity or purification methods .
  • Biological Data Gaps: While this compound’s analogs show anticancer and antimicrobial activity, direct studies on its efficacy are absent, highlighting a research gap .

Biological Activity

2,4-Diamino-5-methylpyridine (2,4-DAMP) is a pyridine derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

2,4-DAMP is characterized by the presence of two amino groups at positions 2 and 4 of the pyridine ring, along with a methyl group at position 5. Its molecular formula is C₇H₈N₄, and it has a molecular weight of approximately 152.16 g/mol. The unique arrangement of functional groups enhances its reactivity and biological activity compared to other similar compounds.

The biological activity of 2,4-DAMP is primarily attributed to its ability to interact with specific molecular targets within cells. This compound can inhibit certain enzymes by binding to their active sites, effectively blocking their activity. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in various organisms, including bacteria and cancer cells .

Antimicrobial Properties

Research indicates that 2,4-DAMP exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, studies have demonstrated that derivatives of 2,4-DAMP possess enhanced antibacterial properties compared to traditional antibiotics like trimethoprim .

Compound Target IC50 (μM) Activity
2,4-DAMPE. coli0.64Strong
TrimethoprimE. coli200Weak

Anticancer Activity

In cancer research, 2,4-DAMP has been explored as a potential inhibitor of phosphoinositide-3-kinase (PI3K), a key signaling pathway involved in tumor growth and survival. A study reported that certain derivatives of 2,4-DAMP demonstrated comparable inhibitory activity against PI3Kα and PI3Kδ with IC50 values in the nanomolar range . These findings suggest that modifications to the basic structure of 2,4-DAMP can lead to compounds with enhanced selectivity and potency against cancer cell lines.

Case Studies

  • Anticancer Research : In a study focusing on PI3K inhibitors, a derivative of 2,4-DAMP showed significant antiproliferative effects on ovarian cancer cells (A2780), indicating its potential as a therapeutic agent in oncology .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various 2,4-DAMP derivatives against Gram-positive and Gram-negative bacteria. The results highlighted several compounds that outperformed conventional antibiotics in terms of potency and spectrum of activity .

Applications

Due to its biological activities, 2,4-DAMP has potential applications in several fields:

  • Pharmaceuticals : As a lead compound for developing new antimicrobial and anticancer agents.
  • Agriculture : In formulations for agrochemicals targeting pests and pathogens due to its biological efficacy against microorganisms.
  • Biochemical Research : As a tool for studying enzyme inhibition and cellular processes related to cancer biology.

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